1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide
Description
This compound belongs to a class of heterocyclic anthracene derivatives characterized by a fused triaza-anthracene core. The structure features an allyl group at position 1, an imino group at position 2, and a ketone at position 10. The carboxylic acid moiety at position 3 is further functionalized as a (3-methoxy-propyl)-amide. Such modifications are typically designed to enhance solubility, bioavailability, or target-binding affinity in medicinal chemistry contexts.
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-imino-N-(3-methoxypropyl)-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-3-9-24-16(20)13(18(25)21-8-6-11-27-2)12-14-17(24)22-15-7-4-5-10-23(15)19(14)26/h3-5,7,10,12,20H,1,6,8-9,11H2,2H3,(H,21,25) |
InChI Key |
TZOZSCHNNHWXMY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique profile can be contextualized by comparing it to three analogs from the evidence (Table 1). Key differences lie in the amide substituents, heterocyclic cores, and functional groups, which influence physicochemical properties and biological interactions.
Table 1: Structural and Functional Comparison
Key Observations
Aryl diazoyl substituents (e.g., in ) exhibit strong absorbance in IR spectra (1702–1728 cm⁻¹ for CO amide), a feature likely shared with the target compound’s amide group.
Heterocyclic Core Modifications :
- All triaza-anthracene derivatives (target compound, ) share a nitrogen-rich core, which may facilitate hydrogen bonding with biological targets. In contrast, the indazole-carboxylate core in offers distinct electronic properties due to its fused aromatic system.
Biological Implications :
- The allyl group in the target compound could confer steric hindrance or reactivity (e.g., via Michael addition), differing from the tetrahydrofuran group in , which may enhance metabolic stability.
- Aromatic substituents (e.g., 4-methoxyphenyl in ) are associated with improved target affinity in enzyme inhibitors, while the absence of such groups in the target compound suggests a divergent mechanism of action.
Preparation Methods
Cyclocondensation Reactions
One approach to constructing the triaza-anthracene framework is through cyclocondensation of nitrogen-rich precursors. For example:
Photocyclization
Photocyclization is another viable method, as demonstrated in the synthesis of benz[a]anthracene derivatives. For example:
-
Wittig reaction to form styrene intermediates.
-
UV irradiation to induce cyclization, yielding fused aromatic systems.
| Step | Conditions | Outcome |
|---|---|---|
| Wittig reaction | 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene | Intermediate formation |
| Photocyclization | UV light, 4–16 h | Benz[a]anthracene dione |
Functional Group Introduction
Allyl Group Incorporation
The allyl group is typically introduced via alkylation or Wittig reactions :
Imino Group Formation
The imino group (-NH-) is introduced via condensation reactions :
-
Hydroxylamine derivatives react with ketones or aldehydes to form imines.
-
Dehydration of amine-ketone adducts under acidic conditions.
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Condensation | NH₂OH + ketone | H⁺, reflux | ~65–75% |
| Dehydration | Amine + ketone | P₂O₅, toluene, 100°C | ~70–80% |
Carboxylic Acid Amide Coupling
The final step involves coupling the carboxylic acid with 3-methoxypropylamine .
3-Methoxypropylamine Synthesis
3-Methoxypropylamine is synthesized via catalytic amination of 3-methoxypropanol:
| Parameter | Optimal Range | Yield |
|---|---|---|
| Temperature | 150–200°C | ~85–90% |
| NH₃/alcohol ratio | 4:1–10:1 | ~85% |
| Pressure | 1–5 MPa | ~90% |
Amide Bond Formation
The carboxylic acid is activated using coupling agents (e.g., HATU, DCC) to react with 3-methoxypropylamine:
Comparative Analysis of Synthesis Routes
| Step | Method | Advantages | Limitations |
|---|---|---|---|
| Core synthesis | Photocyclization | High regioselectivity | Requires UV light, longer time |
| Allyl group | Wittig reaction | High yield, stereoselectivity | Air-sensitive reagents |
| Imino group | Condensation | Simple, cost-effective | Moderate yields |
| Amide coupling | HATU-mediated | Fast reaction, high purity | Expensive reagents |
Challenges and Optimization Strategies
-
Stereochemical Control : The triaza-anthracene core may have chiral centers, necessitating enantioselective catalysts.
-
Thermal Stability : Allyl groups and imines are prone to degradation; inert atmospheres (N₂/Ar) are recommended.
-
Scalability : Catalytic amination (e.g., Cu-Co systems) offers industrial scalability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for synthesizing 1-Allyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (3-methoxy-propyl)-amide, and how can yield and purity be maximized?
- Methodology : Laboratory-scale synthesis typically involves multi-step organic reactions. Key steps include constructing the triazaanthracene core via cyclization (e.g., using anthracene derivatives), followed by introducing the allyl and 3-methoxy-propylamide groups via nucleophilic substitution or coupling reactions. Optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst choice) is critical. For example, cyclization reactions may require reflux in acetic acid (80–100°C) to achieve >70% yield . Purification often employs column chromatography or recrystallization from DMF/acetic acid mixtures .
Q. How can the compound’s structural features (e.g., fused triazaanthracene core, allyl group) be characterized to confirm synthetic success?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Analyze proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, aromatic protons in the anthracene core at δ 7.0–8.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight (expected ~450–500 g/mol) and fragmentation patterns .
- HPLC : Verify purity (>95%) using reverse-phase C18 columns with UV detection .
Q. What solubility and stability challenges arise during experimental handling, and how can they be mitigated?
- Methodology : The compound’s solubility is influenced by the 3-methoxy-propylamide group. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while aqueous buffers may require co-solvents. Stability studies under varying pH (4–9) and temperatures (4–37°C) are advised. For example, amide bonds are prone to hydrolysis under extreme pH; buffered solutions (pH 6–7) at 4°C are optimal for storage .
Advanced Research Questions
Q. What computational or experimental strategies can identify potential biological targets (e.g., enzymes, receptors) for this compound?
- Methodology :
- In silico docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, proteases) based on the triazaanthracene core’s aromaticity and hydrogen-bonding capacity .
- Surface plasmon resonance (SPR) : Measure binding affinities (KD values) for candidate targets (e.g., viral proteases) .
- Transcriptomic profiling : Treat cell lines with the compound and analyze differential gene expression via RNA-seq to infer pathway involvement .
Q. How can conflicting data on the compound’s bioactivity (e.g., antiviral vs. anticancer) be resolved?
- Methodology : Design dose-response assays across multiple cell lines (e.g., cancer vs. infected cells) to establish specificity. For example:
- Antiviral assays : Measure IC50 against RNA viruses (e.g., influenza) using plaque reduction assays.
- Anticancer assays : Use MTT assays on solid tumor lines (e.g., HeLa, MCF-7) and compare selectivity indices (SI = IC50_normal / IC50_cancer) .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or viral replication proteins .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology : Apply factorial design of experiments (DoE) to vary substituents (e.g., allyl group, methoxy chain length) and assess impacts on bioactivity. For example:
- Factors : Substituent polarity, steric bulk.
- Responses : IC50 values, solubility.
- Analysis : Use ANOVA to identify significant variables and optimize lead compounds .
Comparative Analysis of Structural Analogs
| Analog | Key Structural Differences | Impact on Bioactivity/Solubility | Reference |
|---|---|---|---|
| 2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo... | Morpholinyl group replaces 3-methoxy-propylamide | Enhanced solubility (logP reduced by ~0.5) but lower antiviral potency | |
| Anthraquinone derivatives | Lack triazaanthracene core | Higher cytotoxicity but no antiviral activity |
Methodological Recommendations for Contradictory Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
